
2-Chloro-N-mesityl-3-aminopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-mesityl-3-aminopyridine is a chemical compound with the molecular formula C14H15ClN2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chlorine atom at the 2-position, a mesityl group (2,4,6-trimethylphenyl) at the nitrogen atom, and an amino group at the 3-position of the pyridine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-mesityl-3-aminopyridine typically involves the following steps:
Nitration and N-Alkylation: The process begins with the nitration of 2-pyridone to form N-alkyl-3-nitro-2-pyridone. This step is crucial for amino protection.
Chlorination: A suitable chlorinating agent is then added to perform a directional chlorination reaction, resulting in the formation of 2-chloro-3-nitropyridine.
Reduction: Finally, the nitro group is reduced to an amino group, yielding 2-chloro-3-aminopyridine.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of cost-effective raw materials, high selectivity reactions, and optimized conditions to ensure high yield and purity. The industrial methods focus on minimizing by-products and maximizing efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-mesityl-3-aminopyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles.
Oxidation and Reduction: The amino group at the 3-position can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines and thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Chloro-N-mesityl-3-aminopyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other functional materials
Mechanism of Action
The mechanism of action of 2-Chloro-N-mesityl-3-aminopyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to various receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-aminopyridine: Lacks the mesityl group, making it less sterically hindered.
3-Amino-2-chloropyridine: Similar structure but without the mesityl group.
2-Chloro-N-phenyl-3-aminopyridine: Contains a phenyl group instead of a mesityl group
Uniqueness
2-Chloro-N-mesityl-3-aminopyridine is unique due to the presence of the mesityl group, which provides steric hindrance and influences its reactivity and interactions with other molecules. This structural feature can enhance its selectivity and potency in various applications .
Properties
Molecular Formula |
C14H15ClN2 |
|---|---|
Molecular Weight |
246.73 g/mol |
IUPAC Name |
2-chloro-N-(2,4,6-trimethylphenyl)pyridin-3-amine |
InChI |
InChI=1S/C14H15ClN2/c1-9-7-10(2)13(11(3)8-9)17-12-5-4-6-16-14(12)15/h4-8,17H,1-3H3 |
InChI Key |
OVLDHUTZQXIZNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC2=C(N=CC=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


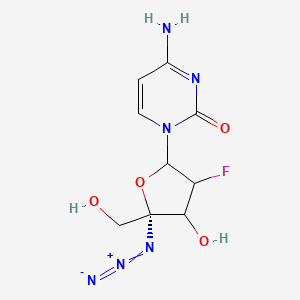
![[(E)-1-[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]ethylideneamino]thiourea](/img/structure/B14120775.png)
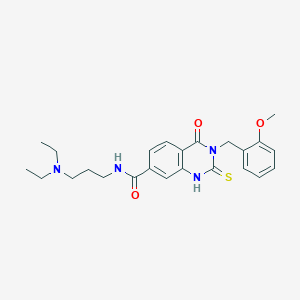
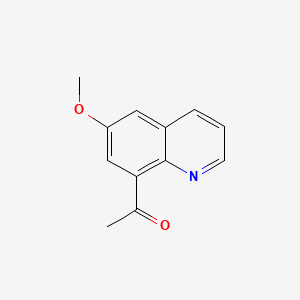
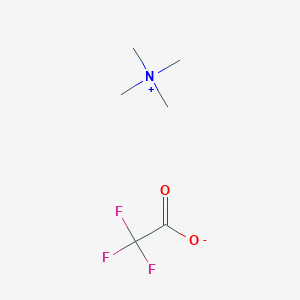
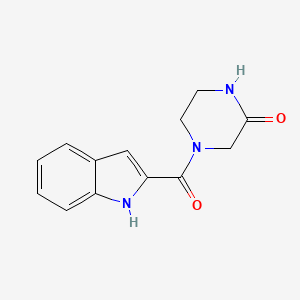

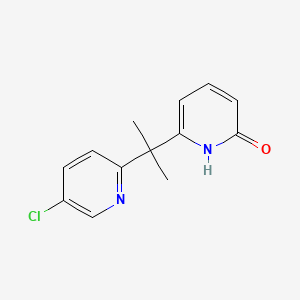
![3'-Methoxy-4-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14120813.png)
![1-(2-chloro-6-fluorobenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14120818.png)

![N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14120830.png)
![6-(3-Methoxyphenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14120831.png)
![N-(2-chlorobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14120833.png)
